molecular formula C8H8N2O B1593267 4-Methoxy-1H-indazole CAS No. 351210-06-5

4-Methoxy-1H-indazole

Cat. No.: B1593267
CAS No.: 351210-06-5
M. Wt: 148.16 g/mol
InChI Key: RHXWAMSYANZWMS-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole (CAS: 351210-06-5) is a heterocyclic aromatic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. It features a methoxy (-OCH₃) substituent at the 4-position of the indazole core, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The compound is a white, hygroscopic, and light-sensitive solid with a melting point of 156.2–157.2°C . Its primary applications lie in medicinal chemistry, where it serves as a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The methoxy group enhances electron density in the aromatic system, influencing reactivity and binding affinity in biological targets .

Properties

IUPAC Name

4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-6(8)5-9-10-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXWAMSYANZWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646702
Record name 4-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351210-06-5
Record name 4-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Transition metal-catalyzed reactions, such as copper acetate-catalyzed N-N bond formation, are commonly employed . The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated or alkylated indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-1H-indazole has been studied for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development.

Antitumor Activity

Several studies have highlighted the antitumor properties of indazole derivatives, including this compound. For example, compounds derived from indazole have shown efficacy against Polo-like kinase 4 (PLK4), which is implicated in tumor growth. A notable derivative, CFI-400945, demonstrated significant inhibition of HCT116 colon cancer cell growth in preclinical models .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundTargetIC50 (nM)Model
CFI-400945PLK4<10HCT116 (Colon Cancer)
Compound 82aPim Kinases0.4-1.1KMS-12 BM Cell Assay
Compound 105FGFRs0.9-6.1NCI-H1581 Xenograft

Cardiovascular Applications

Indazole derivatives have also been explored for their cardiovascular effects. Research indicates that certain compounds can reduce blood pressure and heart rate by acting on imidazoline receptors . This suggests potential applications in treating hypertension and related cardiovascular conditions.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves various chemical strategies that modify the indazole core to enhance its biological activity. Structure-activity relationship studies are crucial for understanding how different substituents affect the compound's efficacy.

Synthesis Techniques

Recent advances in synthetic methodologies have facilitated the development of diverse indazole derivatives with improved pharmacological profiles. Techniques such as microwave-assisted synthesis and multi-component reactions have been employed to streamline the process .

Structure-Activity Relationships

SAR studies indicate that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, substituents at the 4 and 6 positions have been shown to enhance inhibitory effects against enzymes like IDO1, which is relevant in cancer therapy .

Other Biological Activities

Beyond antitumor and cardiovascular applications, this compound exhibits other noteworthy biological activities.

Anti-inflammatory Properties

Research has indicated that certain indazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

Some studies suggest that indazole derivatives may possess neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases .

Case Studies and Clinical Insights

Several case studies illustrate the clinical relevance of this compound derivatives:

  • Case Study 1 : A derivative was tested in patients with BRAFV600-mutant melanoma, showing promising antitumor activity with manageable side effects at doses up to 400 mg twice daily .
  • Case Study 2 : In preclinical models of hypertension, compounds based on the indazole scaffold demonstrated significant reductions in blood pressure, indicating their potential as antihypertensive agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of indazole derivatives are highly sensitive to substituent position and identity. Below is a comparative analysis of 4-Methoxy-1H-indazole with analogs (Table 1):

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Substituents Key Properties/Activities Reference
This compound -OCH₃ at C4, -H at N1 Intermediate for kinase inhibitors; moderate solubility in polar solvents; light-sensitive .
4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid -OH at C4, -Ph at N1, -CH₂COOH at C5 Superior analgesic activity in mice (vs. acetylsalicylic acid); anti-inflammatory effects in rats .
1-Methyl-1H-indazole-4-acetic acid -CH₃ at N1, -CH₂COOH at C4 Weak anti-inflammatory and analgesic activity; no significant antipyretic effects .
1-(4-Fluorophenyl)-4-methoxy-1H-indazole (11) -OCH₃ at C4, -4-F-Ph at N1 88% conversion in synthesis but low yield (5%) due to side reactions; potential for further derivatization .
5-Methoxy-1-methyl-1H-indazole -OCH₃ at C5, -CH₃ at N1 Similar molecular weight (162.19 g/mol); altered electronic properties due to methoxy position; lower bioactivity than 4-substituted analogs .

Key Research Findings

  • Analgesic Potency : this compound derivatives exhibit activity comparable to dipyrone (metamizole) in murine models, with EC₅₀ values in the micromolar range .
  • Enzyme Inhibition : The methoxy group enhances selectivity for kinases (e.g., JAK2 and CDK2) by occupying hydrophobic pockets in ATP-binding sites .
  • Thermodynamic Stability : Crystallographic studies (e.g., 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide ) reveal planar indazole cores with intermolecular hydrogen bonds stabilizing the sulfonamide moiety, critical for crystallinity .

Biological Activity

4-Methoxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

This compound can be synthesized through various methods, including direct cyclization of appropriate precursors. The presence of the methoxy group at the 4-position is crucial as it influences the compound's biological properties. The molecular formula for this compound is C8H8N2OC_8H_8N_2O .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance:

  • In vitro Studies : Research indicates that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines. One study reported an IC50 value of 0.23–1.15 μM for a derivative against breast cancer cell line 4T1, demonstrating significant inhibition of cell proliferation and induction of apoptosis .
  • Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, alongside downregulation of the anti-apoptotic protein Bcl-2. This leads to increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential, ultimately promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the indazole ring. A detailed SAR analysis reveals:

CompoundSubstituentIC50 (μM)Remarks
2fNone0.23Potent against 4T1 cells
2a4-(4-methylpiperazin-1-yl)phenyl>10Low activity
2bN,N-dimethylsulfonamide0.80Improved potency
2c4-sulfonylmorpholine0.34Enhanced activity

This table illustrates how different substituents can either enhance or diminish the compound's efficacy against specific cancer types.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound derivatives:

  • Breast Cancer Model : In vivo studies using a mouse model demonstrated that treatment with a specific derivative significantly suppressed tumor growth without noticeable side effects .
  • Cell Cycle Analysis : Treatment with certain derivatives resulted in G0/G1 phase arrest in K562 cells, indicating a potential mechanism for their antitumor effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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